molecular formula C7H7N3O B1416501 N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide CAS No. 1087797-72-5

N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide

Cat. No.: B1416501
CAS No.: 1087797-72-5
M. Wt: 149.15 g/mol
InChI Key: WIPSNBMDICSWCT-UHFFFAOYSA-N
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Description

N-(Prop-2-yn-1-yl)-1H-imidazole-1-carboxamide (CAS 1087797-72-5) is a versatile chemical intermediate valued in medicinal chemistry and drug discovery research. Its core structure incorporates both an imidazole ring and a terminal alkyne group, making it a valuable building block for the synthesis of diverse heterocyclic compounds through click chemistry and other coupling reactions . This compound serves as a key precursor in the development of potential therapeutic agents. Research has utilized it in the synthesis of 1,2,3-triazole-based hybrids for evaluation as cytotoxic agents against human melanoma cell lines . It has also been employed in the design and synthesis of novel compounds screened for anti-α-glucosidase activity, indicating its relevance in type 2 diabetes research . Furthermore, its structural motif is found in syntheses targeting other biological activities, such as the development of tyrosinase inhibitors . The compound has a molecular formula of C 7 H 7 N 3 O and a molecular weight of 149.15 g/mol . Proper handling procedures should be followed, as it carries the GHS warning label and may be harmful if swallowed, in contact with skin, or inhaled . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-prop-2-ynylimidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-2-3-9-7(11)10-5-4-8-6-10/h1,4-6H,3H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPSNBMDICSWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of imidazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the final product with high purity.

Scientific Research Applications

Biological Activities

N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide exhibits a range of biological activities, including:

Anticancer Activity

Research has shown that imidazole derivatives, including this compound, can inhibit cancer cell proliferation. A study evaluated several derivatives against various cancer cell lines using MTT assays. The following table summarizes the IC50_{50} values for selected compounds:

CompoundCancer Cell LineIC50_{50} (µM)
Compound AHepG249.0 ± 0.4
Compound BC627.0 ± 1.41
This compoundVariousTBD

Antitubercular Activity

The compound has also been investigated for its potential against Mycobacterium tuberculosis. In vitro studies demonstrated varying degrees of inhibition compared to standard treatments like rifampicin. The following table presents the inhibition percentages of different derivatives:

CompoundInhibition %
Compound C50%
Compound D13%
Rifampicin>98%

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes, including aldosterone synthase. This activity is critical for developing treatments for conditions like hypertension and heart failure.

Case Studies

Several studies have documented the effects of this compound in various applications:

Case Study 1: Anticancer Efficacy

A study conducted by Yurttas et al. synthesized multiple imidazole derivatives, including N-(prop-2-yn-1-y)-1H-imidazole derivatives, and tested them against HepG2 and C6 cell lines. The most potent compound exhibited an IC50_{50} value significantly lower than that of cisplatin, indicating its potential as an anticancer agent .

Case Study 2: Antitubercular Potential

Amini et al. evaluated a series of imidazole derivatives for their antitubercular activity against Mycobacterium tuberculosis strains. The results indicated that certain modifications to the imidazole ring increased potency, suggesting a structure–activity relationship that could guide future drug design .

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. For example, during oxidative formylation, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the chemical transformation of the compound.

Comparison with Similar Compounds

N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the imidazole ring with the prop-2-yn-1-yl group, providing distinct chemical and biological properties.

Biological Activity

N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide is a chemical compound belonging to the imidazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry, supported by research findings and data tables.

Overview of this compound

This compound features a unique structure that combines an imidazole ring with a prop-2-yn-1-yl group, providing it with distinct chemical properties. The imidazole derivatives are recognized for their roles in various biological processes, including antimicrobial and anticancer activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound acts as a photosensitizer during oxidative reactions, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals through energy transfer pathways. These ROS can induce oxidative stress in cells, leading to apoptosis or necrosis of targeted cells, particularly in cancer therapy contexts .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus4.69Moderate
Escherichia coli5.64Moderate
Candida albicans16.69Moderate
Fusarium oxysporum56.74Moderate

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In studies involving various cancer cell lines, the compound exhibited cytotoxic effects, leading to cell death through apoptosis. The mechanism is believed to involve the generation of ROS that damage cellular components, including DNA .

Cancer Cell Line IC50 (µM) Activity
K562 (Leukemia)12.5High
MCF-7 (Breast Cancer)15.0Moderate
BT-474 (Breast Cancer)10.0High

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its therapeutic applications .

Case Studies

Several studies have focused on the synthesis and evaluation of N-(prop-2-yn-1-yl)-1H-imidazole derivatives:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various derivatives against yeast forms of α-glucosidase, revealing IC50 values ranging from 49.0 to 668.5 µM, indicating that some derivatives were more effective than standard drugs like acarbose .
  • Cytotoxicity Studies : Another study assessed the cytotoxic effects of imidazole derivatives on cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis through ROS generation .
  • Molecular Docking Studies : Computational evaluations using molecular docking simulations have provided insights into the binding interactions between N-(prop-2-yn-1-yl)-1H-imidazole and its molecular targets, confirming its potential as an effective inhibitor against specific enzymes involved in cancer progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide
Reactant of Route 2
N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide

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